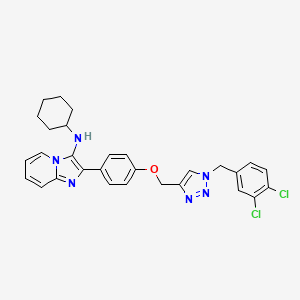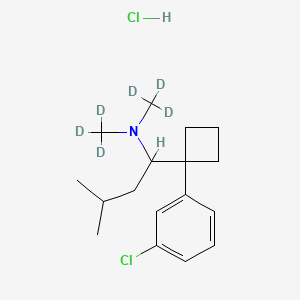
4-Deschloro-3-chloro Sibutramine-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) is a deuterated analog of 4-Deschloro-3-chloro Sibutramine hydrochloride. This compound is primarily used in scientific research as a reference standard and for the study of metabolic pathways. It is a derivative of Sibutramine, a serotonin and noradrenaline reuptake inhibitor that was previously used as an anti-obesity drug .
Vorbereitungsmethoden
The synthesis of 4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) involves multiple steps, starting from the appropriate deuterated precursors. The synthetic route typically includes halogenation, reduction, and substitution reactions under controlled conditions. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Analyse Chemischer Reaktionen
4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogen acids or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) is widely used in scientific research for:
Metabolic Studies: It serves as a reference standard for studying the metabolic pathways of Sibutramine and its analogs.
Pharmacokinetics: Researchers use this compound to investigate the absorption, distribution, metabolism, and excretion of related drugs.
Analytical Chemistry: It is employed in the development and validation of analytical methods for detecting and quantifying Sibutramine and its metabolites
Wirkmechanismus
The mechanism of action of 4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) is similar to that of Sibutramine. It acts as a serotonin and noradrenaline reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and appetite suppression. The molecular targets include serotonin and noradrenaline transporters, and the pathways involved are related to neurotransmitter reuptake inhibition .
Vergleich Mit ähnlichen Verbindungen
4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) can be compared with other similar compounds such as:
Sibutramine: The parent compound, which is a non-deuterated analog.
4-Deschloro-3-chloro Sibutramine: The non-deuterated version of the compound.
Other Deuterated Analogs: Compounds like 4-Deschloro-3-chloro Sibutramine-d3 (hydrochloride) which have different deuterium labeling.
The uniqueness of 4-Deschloro-3-chloro Sibutramine-d6 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in metabolic and pharmacokinetic studies .
Eigenschaften
Molekularformel |
C17H27Cl2N |
|---|---|
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
1-[1-(3-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)11-16(19(3)4)17(9-6-10-17)14-7-5-8-15(18)12-14;/h5,7-8,12-13,16H,6,9-11H2,1-4H3;1H/i3D3,4D3; |
InChI-Schlüssel |
HXTFBYZCFRQRRA-SKCUOGQWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC(=CC=C2)Cl)C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CC(C)CC(C1(CCC1)C2=CC(=CC=C2)Cl)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


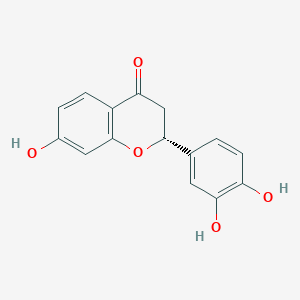
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)
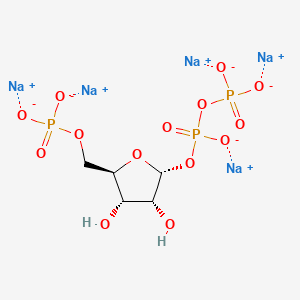
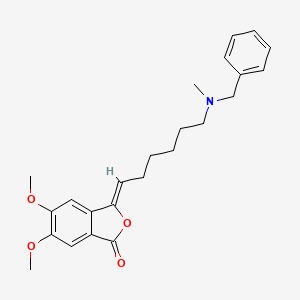

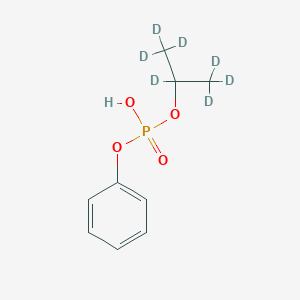
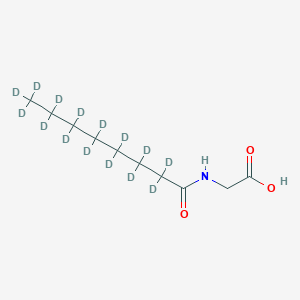
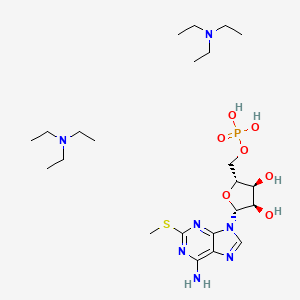
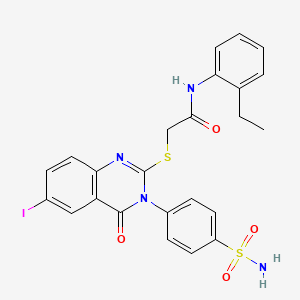
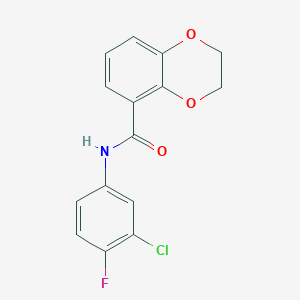
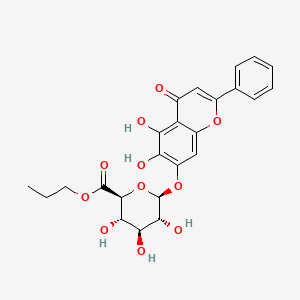
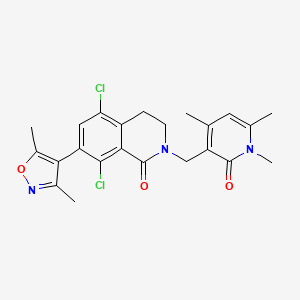
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
